Ethyl 2-amino-2-methyl-4-phenylbutanoate
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Overview
Description
Ethyl 2-amino-2-methyl-4-phenylbutanoate is an organic compound with the molecular formula C13H19NO2 It is a derivative of butanoic acid and contains an amino group, a methyl group, and a phenyl group attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-methyl-4-phenylbutanoate typically involves the esterification of 2-amino-2-methyl-4-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-amino-2-methyl-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methyl-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
- Methyl 3-bromo-4-oxo-4-phenylbutanoate
- Benzyl 2,3-dibenzyl-4-phenylbutanoate
- Butyl 2-hydroxy-4-phenylbutanoate
Uniqueness
Ethyl 2-amino-2-methyl-4-phenylbutanoate is unique due to the presence of both an amino group and a phenyl group on the butanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 2-amino-2-methyl-4-phenylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-12(15)13(2,14)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10,14H2,1-2H3 |
InChI Key |
JVWKWQBSJFGQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
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